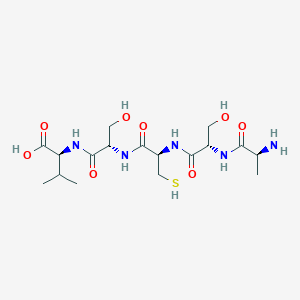
L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine is a pentapeptide composed of five amino acids: alanine, serine, cysteine, serine, and valine Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds, which are crucial for the structural stability of peptides and proteins.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: The serine residues can participate in nucleophilic substitution reactions due to their hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or atmospheric oxygen.
Reduction: DTT or TCEP.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with alkyl or acyl groups attached to serine residues.
Scientific Research Applications
L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Molecular Biology: Employed in the study of peptide-protein interactions.
Medicine: Potential therapeutic applications due to its ability to form stable structures through disulfide bonds.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine involves its ability to form stable secondary structures, such as alpha-helices and beta-sheets, through hydrogen bonding and disulfide linkages. These structures are crucial for its interaction with molecular targets, including enzymes and receptors. The cysteine residue plays a pivotal role in forming disulfide bonds, which enhance the peptide’s stability and functionality.
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-alanine
- L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-leucine
- L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-isoleucine
Uniqueness
L-Alanyl-L-seryl-L-cysteinyl-L-seryl-L-valine is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, which are not possible in peptides lacking this residue. Additionally, the combination of hydrophilic (serine) and hydrophobic (valine) residues contributes to its versatility in various environments.
Properties
CAS No. |
819802-70-5 |
|---|---|
Molecular Formula |
C17H31N5O8S |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H31N5O8S/c1-7(2)12(17(29)30)22-15(27)10(5-24)20-16(28)11(6-31)21-14(26)9(4-23)19-13(25)8(3)18/h7-12,23-24,31H,4-6,18H2,1-3H3,(H,19,25)(H,20,28)(H,21,26)(H,22,27)(H,29,30)/t8-,9-,10-,11-,12-/m0/s1 |
InChI Key |
NSVUTVHDDRAATH-HTFCKZLJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


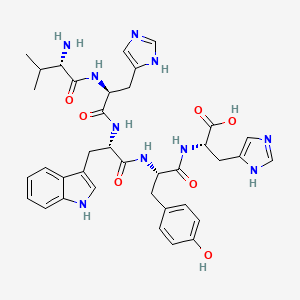
![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)
![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)
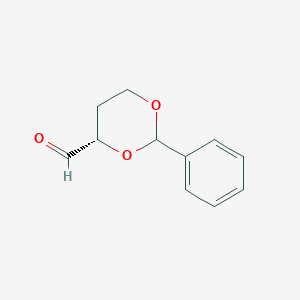
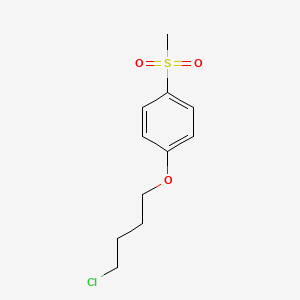
![1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B14233303.png)
![N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine](/img/structure/B14233306.png)
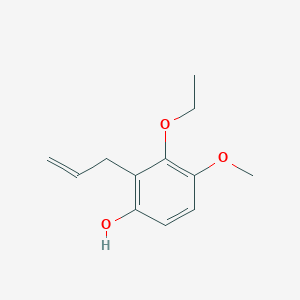
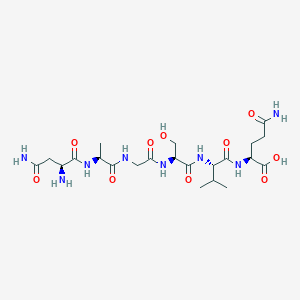
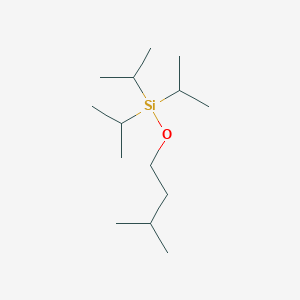

![6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline](/img/structure/B14233324.png)
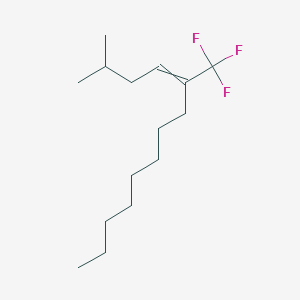
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
